molecular formula C12H11BrN2O2 B1382705 3-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile CAS No. 1808444-03-2

3-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile

Cat. No.: B1382705
CAS No.: 1808444-03-2
M. Wt: 295.13 g/mol
InChI Key: WHNOSFNIQKAQPN-UHFFFAOYSA-N
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Description

3-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile is a complex organic compound that features a benzoxazepine ring system

Preparation Methods

The synthesis of 3-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile typically involves multiple steps One common synthetic route starts with the bromination of a suitable precursor to introduce the bromo group This is followed by cyclization to form the benzoxazepine ringIndustrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

3-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile undergoes various types of chemical reactions:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitriles to amines.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium

Properties

IUPAC Name

3-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c13-10-1-2-11-9(7-10)8-15(5-6-17-11)12(16)3-4-14/h1-2,7H,3,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNOSFNIQKAQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)CC#N)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile
Reactant of Route 3
Reactant of Route 3
3-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile
Reactant of Route 4
Reactant of Route 4
3-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile
Reactant of Route 5
Reactant of Route 5
3-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile
Reactant of Route 6
Reactant of Route 6
3-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile

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